N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide is a thiazole-based acetamide derivative characterized by a 1,3-thiazol-2-yl core substituted with ethyl and phenyl groups at positions 5 and 4, respectively. The acetamide moiety is further functionalized with a 4-methylphenyl group.
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-3-17-19(16-7-5-4-6-8-16)22-20(24-17)21-18(23)13-15-11-9-14(2)10-12-15/h4-12H,3,13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAVGOCDKUOISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Substitution Reactions: The ethyl and phenyl groups can be introduced through various substitution reactions using appropriate reagents and catalysts.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-methylphenylacetic acid under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
-
Basic hydrolysis generates a resonance-stabilized enolate intermediate, enhancing reaction efficiency .
Nucleophilic Substitution at the Thiazole Ring
The 2-amino group on the thiazole ring participates in nucleophilic substitution reactions, enabling functionalization.
Reaction with Acyl Chlorides
| Substrate | Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, RT, 2 h | N-Acetylated derivative | 85% | ||
| Benzoyl chloride | Pyridine, 60°C, 3 h | N-Benzoyl derivative | 72% |
Reaction with Alkyl Halides
| Substrate | Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C, 5 h | N-Methylated thiazole derivative | 68% |
Mechanistic Insights :
-
Alkylation occurs preferentially at the exocyclic amine due to its higher nucleophilicity compared to the thiazole ring nitrogen .
Electrophilic Aromatic Substitution (EAS)
The 4-methylphenyl group undergoes electrophilic substitution, particularly at the para position relative to the methyl group.
Regioselectivity :
Oxidation Reactions
The ethyl group on the thiazole ring can be oxidized to a ketone or carboxylic acid.
| Substrate | Oxidizing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| KMnO₄ | H₂O, 90°C, 8 h | 5-Oxo-4-phenylthiazole derivative | 47% | ||
| CrO₃/H₂SO₄ | Acetone, RT, 12 h | 5-Carboxy-4-phenylthiazole derivative | 39% |
Challenges :
Ring-Opening Reactions
Under strong reducing conditions, the thiazole ring undergoes partial cleavage.
| Reaction Conditions | Reagents/Catalysts | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF | Reflux, 6 h | Open-chain thioamide derivative | 51% |
Mechanism :
-
Reduction of the thiazole’s C=N bond initiates ring opening, followed by hydrogenation of the resulting intermediate .
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Catalysts | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-substituted thiazole derivatives | 74% |
Limitations :
Biological Interactions
While not a chemical reaction per se, the compound undergoes metabolic transformations in vivo:
Scientific Research Applications
Antimicrobial Properties
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that thiazole derivatives often exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective at higher concentrations |
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These effects are primarily attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Potential in Cancer Treatment
The compound's structural features suggest potential applications in cancer therapy. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents.
| Cancer Type | Effect Observed | Study Findings |
|---|---|---|
| Breast Cancer | Induces apoptosis | |
| Leukemia | Inhibits cell proliferation |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various thiazole derivatives included this compound. The results indicated a notable reduction in bacterial counts when treated with this compound compared to controls.
Case Study 2: Anti-cancer Activity
In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Thiazole Modifications
The thiazole ring is a common scaffold in analogues, but substituent variations significantly influence properties:
- 2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (): Incorporates a pyridinyl group at position 4, enhancing solubility due to the basic nitrogen atom. Molecular weight: 325.39 g/mol .
- 2-[4-(4-Methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide (): Features a pyrimidinone substituent, increasing molecular complexity and hydrogen-bonding capacity .
Acetamide Side Chain Variations
- N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (): Replaces the thiazole with a thiadiazole ring, altering electronic properties (logP = 3.08) and introducing sulfamoyl functionality .
Physicochemical Properties
Biological Activity
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide is a synthetic compound belonging to the thiazole derivative class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in cancer therapy and antimicrobial treatments.
The molecular formula of this compound is with a molecular weight of 336.5 g/mol. The compound features a thiazole ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in critical cellular processes. Thiazole derivatives often modulate enzyme activity, influencing pathways related to cell proliferation and apoptosis. Specific studies are required to elucidate the exact molecular targets for this compound.
Anticancer Activity
Recent research highlights the anticancer potential of thiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. Notably, some thiazole derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .
Table 1: Anticancer Activity of Similar Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 4e | MDA-MB-231 | 0.011 | 17.5 |
| 4g | MCF-7 | 0.017 | 15.0 |
| 4h | MCF10A | >10 | - |
Data derived from comparative studies on thiazole derivatives .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that this compound may exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism likely involves inhibition of bacterial enzymes or interference with metabolic pathways essential for bacterial growth .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition (%) at 50 μg/mL |
|---|---|---|
| 4e | S. aureus | 80.69% |
| 4g | K. pneumoniae | 79.46% |
| 4h | S. aureus | 68.30% |
Results from antimicrobial activity assays .
Case Studies
A study focusing on the synthesis and evaluation of thiazole derivatives reported that specific compounds demonstrated high selectivity towards carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The lead compound exhibited IC50 values in the nanomolar range and induced apoptosis in cancer cells significantly compared to controls .
Another investigation into the structure–activity relationship (SAR) of thiazolidinones revealed that modifications on the thiazole ring could enhance anticancer and antimicrobial activities, suggesting a promising avenue for future drug design .
Q & A
Q. Key Considerations :
- Use inert atmosphere to prevent oxidation of thiazole intermediates.
- Purify via column chromatography or recrystallization to achieve >95% purity .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Q. Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths/angles and confirm stereochemistry .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., ethyl group at C5 of thiazole, methylphenyl at acetamide).
- HRMS : Confirm molecular formula (e.g., C₂₀H₂₀N₂O₂S).
- HPLC : Assess purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .
Advanced: How do electronic effects of substituents on the phenyl rings influence biological activity?
Q. Answer :
- Electron-withdrawing groups (EWGs) : Enhance metabolic stability but may reduce membrane permeability. For example, fluorophenyl analogs (e.g., 4-fluorophenyl) show improved antibacterial activity due to increased electrophilicity of the thiazole ring .
- Electron-donating groups (EDGs) : Methyl or ethyl groups (e.g., 4-methylphenyl) improve lipophilicity (logP ~3.2), enhancing CNS penetration in antitumor studies .
- Methodological Insight : Use DFT calculations (B3LYP/6-31G*) to model charge distribution and correlate with IC₅₀ values in enzyme assays .
Advanced: How can researchers resolve contradictions in SAR studies for thiazole-acetamide derivatives?
Q. Answer :
- Case Example : Discrepancies in antiproliferative activity may arise from:
- Resolution Strategy :
Advanced: What are the challenges in optimizing bioavailability for this compound class?
Q. Answer :
- Low solubility : Address by introducing polar groups (e.g., sulfonyl) or formulating as nanocrystals .
- Metabolic instability : Replace labile methyl groups with trifluoromethyl or cyclopropyl to block CYP450 oxidation .
- Methodology :
Basic: What analytical techniques are critical for monitoring reaction progress?
Q. Answer :
- TLC : Use silica gel plates with hexane:ethyl acetate (9:1) to track intermediates .
- GC-MS : Monitor volatile byproducts (e.g., triethylamine hydrochloride) .
- In situ IR : Detect carbonyl stretching (~1680 cm⁻¹) to confirm acetamide formation .
Advanced: How can computational tools aid in designing derivatives with improved potency?
Q. Answer :
- Virtual screening : Use Schrödinger Suite or AutoDock Vina to dock derivatives into target proteins (e.g., EGFR or PARP).
- ADMET prediction : Employ QikProp to optimize logP (-2 to 5), PSA (<90 Ų), and CNS permeability .
- Case Study : Methyl-to-ethyl substitution at C5 of thiazole improved IC₅₀ by 40% in kinase inhibition assays .
Advanced: What strategies mitigate batch-to-batch variability in scale-up synthesis?
Q. Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using response surface methodology (RSM) .
- Case Example : Zeolite Y-H catalyst in acetamide coupling increased yield reproducibility from 65% to 82% .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 340.45 g/mol | HRMS |
| logP | 3.2 | HPLC (Shimadzu) |
| Solubility (pH 7.4) | 12 µg/mL | shake-flask |
| Melting Point | 168–170°C | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
